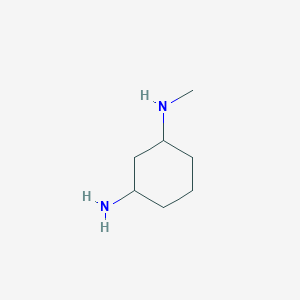
(R)-2-((tert-ブトキシカルボニル)アミノ)-2,3-ジメチルブタン酸
概要
説明
®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amino acids, which helps in preventing unwanted side reactions during peptide synthesis.
科学的研究の応用
®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is widely used in scientific research, particularly in the synthesis of peptides and proteins. It serves as a protecting group for amino acids, allowing for the selective formation of peptide bonds without interference from other functional groups. This compound is also used in the development of pharmaceuticals and in the study of enzyme mechanisms .
作用機序
Target of Action
It’s known that tert-butoxycarbonyl (boc) derivatives of amino acids are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in these processes.
Mode of Action
The compound, being a Boc derivative of an amino acid, likely interacts with its targets through the tert-butoxycarbonyl group. This group is often used in organic chemistry to protect the amino group in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group for subsequent reactions .
Biochemical Pathways
Given its structure and the common use of boc derivatives in peptide synthesis , it’s plausible that this compound could be involved in pathways related to protein synthesis or modification.
Pharmacokinetics
For instance, the Boc group in this compound could potentially affect its absorption and distribution by altering its polarity and solubility .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. As a Boc derivative, it could potentially play a role in the synthesis or modification of proteins .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature could affect the compound’s stability and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid typically involves the reaction of ®-2-amino-2,3-dimethylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the tert-butoxycarbonyl (Boc) group. It can also participate in deprotection reactions where the Boc group is removed under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products
The major products formed from these reactions include the deprotected amino acid and the corresponding substituted products depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amino group. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .
特性
IUPAC Name |
(2R)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)



![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)


![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)



